molecular formula C12H15FO3 B14042289 Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate

Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate

Cat. No.: B14042289
M. Wt: 226.24 g/mol
InChI Key: LXAZFTBKNAORBC-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate is an organic compound with the molecular formula C12H15FO3 and a molecular weight of 226.25 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate typically involves the esterification of 4-fluoro-3-isopropoxy-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and isopropoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-methoxy-5-methylbenzoate
  • Methyl 4-chloro-3-isopropoxy-5-methylbenzoate
  • Methyl 4-fluoro-3-isopropoxybenzoate

Uniqueness

Methyl 4-fluoro-3-isopropoxy-5-methylbenzoate is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the fluorine atom enhances its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

methyl 4-fluoro-3-methyl-5-propan-2-yloxybenzoate

InChI

InChI=1S/C12H15FO3/c1-7(2)16-10-6-9(12(14)15-4)5-8(3)11(10)13/h5-7H,1-4H3

InChI Key

LXAZFTBKNAORBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OC(C)C)C(=O)OC

Origin of Product

United States

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